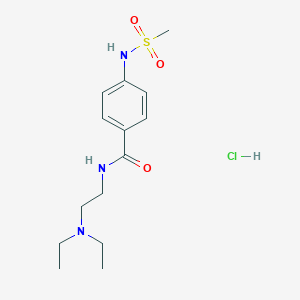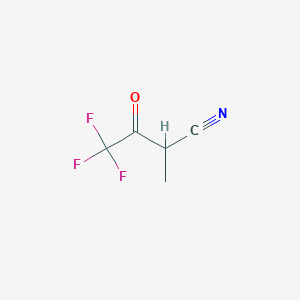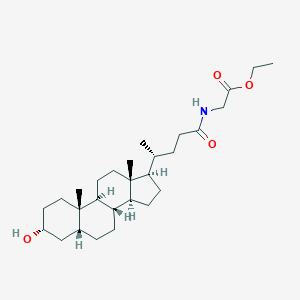![molecular formula C11H11NO B026382 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine CAS No. 106792-29-4](/img/structure/B26382.png)
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Overview
Description
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a benzene ring, a furan ring, and a pyridine ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active molecules, particularly histone deacetylase inhibitors, which are used in the treatment of cancer .
Mechanism of Action
Mode of Action
It’s known that the compound is synthesized by the cyclization of aryl ethers of the oximes of piperidones under acid conditions .
Biochemical Pathways
The biochemical pathways affected by 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine are currently unknown . More research is required to understand the compound’s impact on cellular pathways and their downstream effects.
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine has been identified as a histone deacetylase (HDAC) inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This compound’s inhibitory activity against HDACs suggests that it can interact with these enzymes and potentially other biomolecules in the cell .
Cellular Effects
In cellular models, this compound has been shown to have significant therapeutic efficacy . It has been found to upregulate the acetylation of histone H3 and α-tubulin, leading to apoptosis and autophagy in hepatocellular carcinoma (HCC) models . This suggests that this compound can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HDACs . Molecular docking studies have indicated a unique T-shaped conformation of this compound with the catalytic domain of HDAC1 . This interaction leads to the inhibition of HDAC activity, resulting in increased acetylation of histones and other proteins, and ultimately affecting gene expression .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, its effects on HCC cell lines and xenograft models have been observed over a period of 14 days
Dosage Effects in Animal Models
In animal models, this compound has shown significant therapeutic efficacy
Metabolic Pathways
Given its role as an HDAC inhibitor, it is likely to be involved in the regulation of gene expression through the modification of histones .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine can be synthesized through a multicomponent reaction approach. One common method involves the cyclization of aryl ethers of the oximes of piperidones under acidic conditions . The reaction typically requires the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuro[2,3-c]pyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine has several scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition, particularly histone deacetylase inhibitors.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydrobenzofuro[3,2-c]pyridine: This compound has a similar fused ring system but differs in the position of the furan ring.
Benzofuro[2,3-c]pyridine: This compound lacks the tetrahydro component, resulting in a fully aromatic system.
Benzofuro[3,2-c]pyridine: Similar to the previous compound but with a different ring fusion pattern.
The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the tetrahydro component, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUZILRBWUAJLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552577 | |
| Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106792-29-4 | |
| Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-cyanoethyl(hydroxy)amino]propanenitrile](/img/structure/B26300.png)






![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)




![[1,3]Dioxolo[4',5':4,5]benzo[1,2-d]isoxazole](/img/structure/B26328.png)

